Cas no 88807-02-7 (trans-2-azidocyclopentan-1-ol)

trans-2-azidocyclopentan-1-ol 化学的及び物理的性質
名前と識別子
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- Cyclopentanol, 2-azido-, (1R,2R)-rel-
- SCHEMBL13949761
- AKOS026735809
- (1S,2S)-2-azidocyclopentan-1-ol
- 88807-02-7
- 125356-51-6
- EN300-247098
- trans-2-azidocyclopentan-1-ol
-
- インチ: InChI=1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m0/s1
- InChIKey: HUHPZGBAWPMUCZ-WHFBIAKZSA-N
- SMILES: C1CC(C(C1)O)N=[N+]=[N-]
計算された属性
- 精确分子量: 127.074561919g/mol
- 同位素质量: 127.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 34.6Ų
trans-2-azidocyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B408203-50mg |
trans-2-azidocyclopentan-1-ol |
88807-02-7 | 50mg |
$ 160.00 | 2022-06-01 | ||
Enamine | EN300-1234814-1000mg |
rac-(1R,2R)-2-azidocyclopentan-1-ol |
88807-02-7 | 95.0% | 1000mg |
$499.0 | 2023-10-02 | |
Enamine | EN300-1234814-10000mg |
rac-(1R,2R)-2-azidocyclopentan-1-ol |
88807-02-7 | 95.0% | 10000mg |
$2146.0 | 2023-10-02 | |
Aaron | AR01C24L-50mg |
(1S,2S)-2-azidocyclopentan-1-ol |
88807-02-7 | 95% | 50mg |
$155.00 | 2025-02-09 | |
1PlusChem | 1P01C1W9-250mg |
(1S,2S)-2-azidocyclopentan-1-ol |
88807-02-7 | 95% | 250mg |
$300.00 | 2024-04-20 | |
Aaron | AR01C24L-250mg |
(1S,2S)-2-azidocyclopentan-1-ol |
88807-02-7 | 95% | 250mg |
$300.00 | 2025-02-09 | |
1PlusChem | 1P01C1W9-1g |
(1S,2S)-2-azidocyclopentan-1-ol |
88807-02-7 | 95% | 1g |
$679.00 | 2024-04-20 | |
A2B Chem LLC | AW41145-100mg |
(1S,2S)-2-azidocyclopentan-1-ol |
88807-02-7 | 95% | 100mg |
$183.00 | 2024-04-19 | |
1PlusChem | 1P01C1W9-500mg |
(1S,2S)-2-azidocyclopentan-1-ol |
88807-02-7 | 95% | 500mg |
$525.00 | 2024-04-20 | |
A2B Chem LLC | AW41145-500mg |
(1S,2S)-2-azidocyclopentan-1-ol |
88807-02-7 | 95% | 500mg |
$429.00 | 2024-04-19 |
trans-2-azidocyclopentan-1-ol 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
trans-2-azidocyclopentan-1-olに関する追加情報
Comprehensive Overview of trans-2-azidocyclopentan-1-ol (CAS No. 88807-02-7): Properties, Applications, and Research Insights
trans-2-azidocyclopentan-1-ol (CAS No. 88807-02-7) is a specialized organic compound that has garnered significant attention in synthetic chemistry and pharmaceutical research. This cyclopentane derivative features an azido group (-N3) and a hydroxyl group (-OH) in a trans configuration, making it a versatile intermediate for click chemistry, drug discovery, and material science applications. Its unique structure enables participation in Huisgen cycloaddition reactions, a cornerstone of modern bioconjugation techniques.
The growing demand for click chemistry reagents and bioorthogonal probes has propelled interest in compounds like trans-2-azidocyclopentan-1-ol. Researchers frequently search for "azido alcohol synthesis" or "cyclopentane derivatives in drug design," reflecting its relevance in developing targeted therapies and diagnostic tools. The compound's stereospecificity is particularly valuable for creating chiral building blocks in asymmetric synthesis.
From a structural perspective, CAS 88807-02-7 exhibits polar characteristics due to its functional groups, with the azido moiety providing exceptional reactivity for copper-catalyzed or strain-promoted reactions. Recent publications highlight its utility in creating PEGylated biomolecules and fluorescent tags, addressing trending topics like "next-generation bioconjugation methods" and "non-invasive imaging probes." The compound's stability under physiological conditions makes it suitable for in vivo labeling studies.
Industrial applications of trans-2-azidocyclopentan-1-ol extend to polymer modification, where it serves as a crosslinking agent for smart materials. Searches for "responsive hydrogel precursors" often lead to azido-functionalized compounds like this, as they enable precise control over material properties through photochemical or thermal triggers. The cyclopentane backbone contributes to enhanced rigidity in polymer networks compared to linear analogs.
Quality control of CAS 88807-02-7 involves rigorous analytical techniques including HPLC purity analysis, FT-IR spectroscopy (for azide confirmation), and chiral chromatography to verify the trans configuration. These protocols align with industry inquiries about "characterization of azide compounds" and "stereochemical purity assessment." Storage recommendations typically suggest anhydrous conditions at -20°C to prevent degradation of the azido functionality.
Emerging research explores the compound's role in proteolysis-targeting chimeras (PROTACs), a hot topic in drug discovery forums. The azide group facilitates modular assembly of heterobifunctional molecules, answering frequent queries about "E3 ligase ligand conjugation." Additionally, its application in glycobiology studies addresses searches for "metabolic oligosaccharide engineering tools," where azido sugars are metabolic precursors.
Environmental and handling considerations for trans-2-azidocyclopentan-1-ol follow standard organic compound protocols, with particular attention to light-sensitive reactions due to the azido group's photochemical properties. This aligns with laboratory safety searches for "handling azide compounds." The compound's low volatility reduces inhalation risks compared to smaller azides.
Future directions for 88807-02-7 research may explore its use in DNA-encoded libraries (DELs) or covalent inhibitor design, responding to trending pharmaceutical keywords. Its balanced lipophilicity (predicted LogP ~1.2) makes it attractive for blood-brain barrier penetration studies, another frequently searched topic in neuropharmacology.
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